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molecular formula C13H13NO3 B8617157 Methyl 2-[(quinolin-8-yl)oxy]propanoate CAS No. 88349-69-3

Methyl 2-[(quinolin-8-yl)oxy]propanoate

Cat. No. B8617157
M. Wt: 231.25 g/mol
InChI Key: HVDPTHIYNRIZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102445

Procedure details

23.2 g of 8-hydroxyquinoline are dissolved in 400 ml of butan-2-one, under the influence of heat, and 30 g of potassium carbonate are added in portions. The mixture is refluxed for one hour. 2 g of potassium iodide are then added dropwise, followed by 40 g of methyl 2-bromopropionate in 100 ml of butan-2-one in the course of one hour, with stirring and boiling. The mixture is then refluxed for another 10 hours. After cooling to room temperature, the mixture is poured onto 1 liter of water and extracted with three 200 ml portions of ethyl acetate. The combined extracts are washed once with 50 ml of water, dried over sodium sulfate and filtered. The solvent is evaporated off and the oily residue is crystallised by trituration with petroleum ether. After recrystallisation from hexane, methyl 2-(8-quinolinoxy)-propionate (compound No.3) is obtained in the form of beige-coloured crystals of melting point 70° to 72° C.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Br[CH:21]([CH3:26])[C:22]([O:24][CH3:25])=[O:23]>CC(=O)CC.O>[N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[O:1][CH:21]([CH3:26])[C:22]([O:24][CH3:25])=[O:23])[CH:7]=[CH:8][CH:9]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
400 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
BrC(C(=O)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for another 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extracted with three 200 ml portions of ethyl acetate
WASH
Type
WASH
Details
The combined extracts are washed once with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
the oily residue is crystallised by trituration with petroleum ether
CUSTOM
Type
CUSTOM
Details
After recrystallisation from hexane

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)OC(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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